
Pomalidomide-amino-PEG5-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-amino-PEG5-NH2 is a synthetic compound that combines the properties of pomalidomide and a polyethylene glycol (PEG) linker with an amino group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-amino-PEG5-NH2 involves multiple steps. Initially, pomalidomide is synthesized through a reaction between nitro phthalic acid and 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent. This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then reduced to pomalidomide .
Industrial Production Methods: For industrial production, continuous flow synthesis is employed to ensure high yield and purity. This method involves a series of reactions carried out in a continuous flow reactor, allowing for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-amino-PEG5-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxyl groups to form amide bonds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the PEG linker.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like carbodiimides and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC).
Oxidation and Reduction Reactions: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions are various conjugates used in PROTAC technology, which are designed to degrade specific target proteins .
Applications De Recherche Scientifique
Pomalidomide-amino-PEG5-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases by targeting and degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Mécanisme D'action
Pomalidomide-amino-PEG5-NH2 exerts its effects by recruiting the E3 ubiquitin ligase cereblon. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The PEG linker enhances the solubility and stability of the compound, facilitating its interaction with target proteins and the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
- Pomalidomide-PEG4-NH2
- Pomalidomide-PEG6-NH2
- Lenalidomide
- Thalidomide
Comparison: Pomalidomide-amino-PEG5-NH2 is unique due to its specific PEG linker length, which provides an optimal balance between solubility and bioavailability. Compared to pomalidomide-PEG4-NH2 and pomalidomide-PEG6-NH2, the PEG5 linker offers better pharmacokinetic properties. Additionally, while lenalidomide and thalidomide are also used in medicinal chemistry, this compound is specifically designed for targeted protein degradation, making it more effective in certain therapeutic applications .
Propriétés
Formule moléculaire |
C25H34N4O10 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C25H34N4O10/c26-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-21(31)27-18-3-1-2-17-22(18)25(34)29(24(17)33)19-4-5-20(30)28-23(19)32/h1-3,19H,4-16,26H2,(H,27,31)(H,28,30,32) |
Clé InChI |
PVRWYELYSSBQTG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



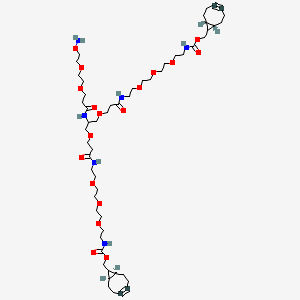

![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
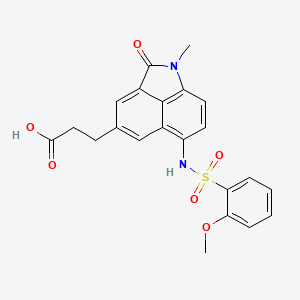
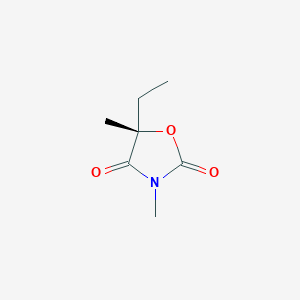
![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
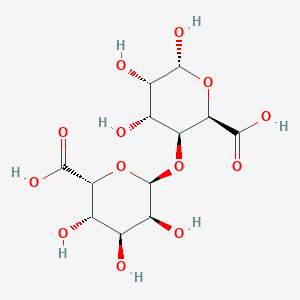
![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)
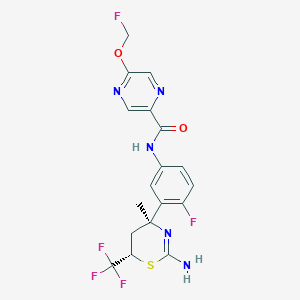
![1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B15073593.png)
![(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)
![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
![(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B15073603.png)
